N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
- N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a chemical compound with the empirical formula C<sub>17</sub>H<sub>19</sub>N<sub>3</sub>OS.
- It belongs to the class of imidazo[2,1-b]thiazole derivatives.
Synthesis Analysis
- The synthesis of this compound involves the reaction of 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide with isobutylamine.
Molecular Structure Analysis
- Empirical Formula: C<sub>13</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>S
- Molecular Weight: 258.30 g/mol
- CAS Number: 68347-91-1
Chemical Reactions Analysis
- The compound has been evaluated for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231.
Physical And Chemical Properties Analysis
- Unfortunately, detailed physical and chemical properties are not readily available for this compound.
Scientific Research Applications
Antimicrobial and Antifungal Activities
A study conducted by Devi, Shahnaz, and Prasad (2022) highlights the antimicrobial and antifungal activities of derivatives related to N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide. These compounds were tested against various bacteria and fungi, showing significant activity, especially against Gram-positive bacteria Staphylococcus aureus and Gram-negative bacteria Klebsiella pneumoniae, as well as antifungal activity against Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).
Anticancer Properties
A study by Abu-Melha (2021) reports the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, showing potent cytotoxic activities against various cancer cell lines, especially breast cancer. This suggests potential applications of these compounds in cancer therapy (Abu-Melha, 2021).
Antitumor Activity
Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating considerable anticancer activity against various cancer cell lines. This underscores the potential of such compounds in developing new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Application in Molecular Modeling and Spectral Analysis
Li Ying-jun (2012) focused on the structural characterization of a novel compound related to N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide using NMR techniques. This research contributes to the understanding of the molecular structure of such compounds, which is crucial for their application in pharmaceuticals (Li Ying-jun, 2012).
Antimicrobial and Anticholinesterase Activities
Another study by Yurttaş et al. (2015) synthesized derivatives of N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide, which were evaluated for antimicrobial and anticholinesterase activities. These compounds showed significant antimicrobial activity, particularly against Candida parapsilosis (Yurttaş et al., 2015).
Antibacterial Activity Against MRSA
A study by Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole based derivatives, exhibiting potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), suggesting their potential use as MRSA inhibitors (Chaudhari et al., 2020).
Safety And Hazards
- No specific safety information is provided for this compound.
Future Directions
- Further research is needed to explore its potential as an anticancer agent and to elucidate its mechanism of action.
Please note that while some information is available, additional studies and investigations are required to fully understand the compound’s properties and potential applications. 🌟
properties
IUPAC Name |
N-(2-methylpropyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12(2)9-18-16(21)8-14-11-22-17-19-15(10-20(14)17)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSYETVVUFCKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide |
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